molecular formula C12H14ClNO2 B11872963 (3R,4S)-Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate

(3R,4S)-Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B11872963
M. Wt: 239.70 g/mol
InChI Key: ZACOZGRAXFFGLR-MNOVXSKESA-N
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Description

(3R,4S)-Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features a pyrrolidine ring substituted with a 3-chlorophenyl group and a methyl ester group, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde and pyrrolidine.

    Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 3-chlorobenzaldehyde with pyrrolidine under acidic conditions.

    Cyclization: The imine intermediate undergoes cyclization to form the pyrrolidine ring.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3R,4S)-Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,4S)-Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-Methyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate: Similar structure with a bromine atom instead of chlorine.

    (3R,4S)-Methyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate: Similar structure with a fluorine atom instead of chlorine.

    (3R,4S)-Methyl 4-(3-methylphenyl)pyrrolidine-3-carboxylate: Similar structure with a methyl group instead of chlorine.

Uniqueness

The presence of the 3-chlorophenyl group in (3R,4S)-Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate imparts unique chemical and biological properties, making it distinct from its analogs. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

methyl (3R,4S)-4-(3-chlorophenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C12H14ClNO2/c1-16-12(15)11-7-14-6-10(11)8-3-2-4-9(13)5-8/h2-5,10-11,14H,6-7H2,1H3/t10-,11+/m1/s1

InChI Key

ZACOZGRAXFFGLR-MNOVXSKESA-N

Isomeric SMILES

COC(=O)[C@H]1CNC[C@@H]1C2=CC(=CC=C2)Cl

Canonical SMILES

COC(=O)C1CNCC1C2=CC(=CC=C2)Cl

Origin of Product

United States

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